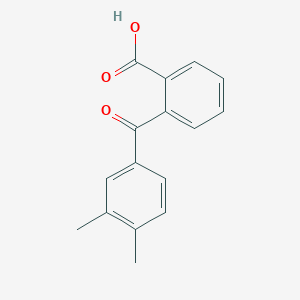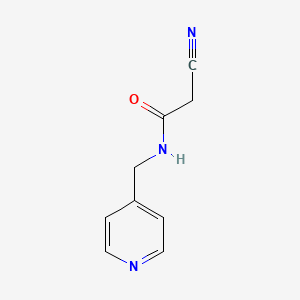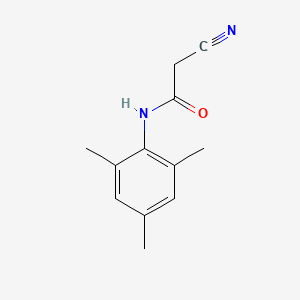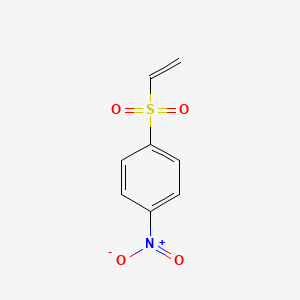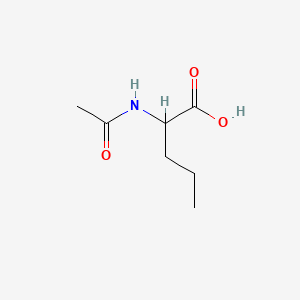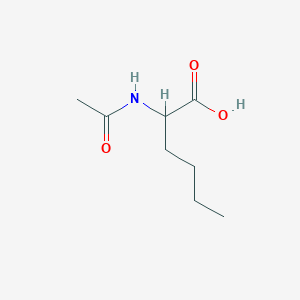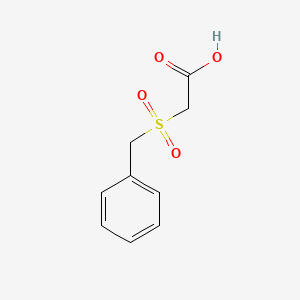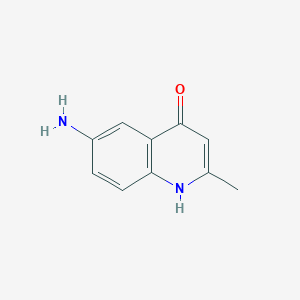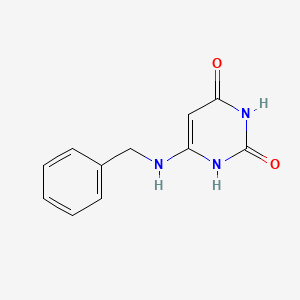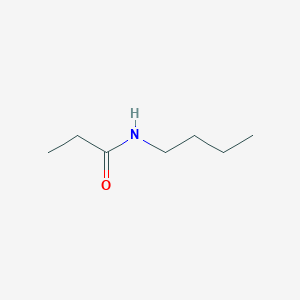
N-Butylpropionamid
Übersicht
Beschreibung
N-Butylpropanamide is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.2 g/mol. The purity is usually 95%.
The exact mass of the compound N-Butylpropanamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6002. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Butylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Butylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
. Seine Amidgruppe könnte nützlich sein, um die Löslichkeits- und Absorptionsmerkmale von pharmazeutischen Wirkstoffen (APIs) zu modifizieren, was es zu einem Kandidaten für Arzneimittelverabreichungssysteme macht.
Chemische Synthese: Zwischenverbindung
In der chemischen Synthese dient N-Butylpropionamid als Zwischenprodukt bei der Herstellung komplexerer Moleküle . Seine Reaktivität kann genutzt werden, um eine Vielzahl von Derivaten zu erzeugen, die dann zur Synthese neuer Verbindungen mit potenziellen Anwendungen in verschiedenen Branchen verwendet werden können.
Materialwissenschaften: Polymermodifikation
Die Struktur der Verbindung ermöglicht ihre Integration in Polymerketten, wodurch die physikalischen Eigenschaften des Materials möglicherweise verändert werden . Diese Anwendung ist von Bedeutung für die Entwicklung neuer Materialien mit verbesserter Flexibilität, Haltbarkeit oder anderen gewünschten Eigenschaften.
Biomedizinische Technik: Gewebezüchtung
This compound kann Anwendungen in der biomedizinischen Technik haben, insbesondere in der Gewebezüchtung. Seine Eigenschaften könnten verwendet werden, um die Oberfläche von biomedizinischen Polymeren zu modifizieren, was die Zelladhäsion und das Wachstum auf Gerüstmaterialien beeinflusst .
Analytische Chemie: Chromatographie
In der analytischen Chemie könnte this compound aufgrund seiner stabilen und gut definierten Eigenschaften als Standard- oder Referenzverbindung in der chromatographischen Analyse verwendet werden . Dies würde bei der genauen Identifizierung und Quantifizierung von Substanzen in komplexen Gemischen helfen.
Wirkmechanismus
N-Butylpropionamide, also known as N-Butylpropanamide, is a compound with the molecular formula C7H15NO
Target of Action
As an amide, it may interact with various enzymes and proteins within the body .
Mode of Action
Amides, in general, are known to undergo hydrolysis in the presence of dilute acids such as dilute hydrochloric acid . The acid acts as a catalyst for the reaction between the amide and water .
Biochemical Pathways
The hydrolysis of amides, a process likely relevant to n-butylpropionamide, can impact various biochemical pathways, particularly those involving protein synthesis and degradation .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and efficacy .
Result of Action
The hydrolysis of amides can result in the production of carboxylic acids and amines, which can have various effects at the molecular and cellular level .
Biochemische Analyse
Biochemical Properties
N-Butylpropanamide plays a significant role in biochemical reactions, primarily due to its ability to engage in hydrogen bonding. This property allows it to interact with enzymes, proteins, and other biomolecules. For instance, N-Butylpropanamide can form hydrogen bonds with the active sites of enzymes, potentially inhibiting or modifying their activity. Additionally, it can interact with proteins by stabilizing their structures or altering their conformations, which can affect their function and interactions with other biomolecules .
Cellular Effects
N-Butylpropanamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the expression of certain genes by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the levels of specific mRNAs and proteins, ultimately impacting cellular functions such as growth, differentiation, and apoptosis . Furthermore, N-Butylpropanamide can modulate cell signaling pathways by binding to receptors or other signaling molecules, thereby influencing downstream effects on cellular metabolism and function.
Molecular Mechanism
At the molecular level, N-Butylpropanamide exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and receptors. By forming hydrogen bonds and other interactions, N-Butylpropanamide can inhibit or activate enzymes, leading to changes in their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes . These molecular interactions are crucial for understanding the compound’s overall impact on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Butylpropanamide can change over time due to factors such as stability and degradation. Studies have shown that N-Butylpropanamide is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term exposure to N-Butylpropanamide has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of N-Butylpropanamide vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as modulating enzyme activity or gene expression without causing toxicity. At higher doses, N-Butylpropanamide can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic pathways, and induction of apoptosis . Understanding the dosage-dependent effects of N-Butylpropanamide is crucial for evaluating its potential therapeutic applications and safety in biomedical research.
Metabolic Pathways
N-Butylpropanamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through hydrolysis, resulting in the formation of butyric acid and propionic acid, which can enter other metabolic pathways . Additionally, N-Butylpropanamide can affect metabolic flux by modulating the activity of key enzymes involved in energy production and biosynthesis. These interactions highlight the compound’s role in cellular metabolism and its potential impact on overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, N-Butylpropanamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . The compound’s polar nature and ability to form hydrogen bonds enable it to accumulate in certain tissues or organelles, where it can exert its biochemical effects. Understanding the transport and distribution of N-Butylpropanamide is essential for elucidating its cellular and systemic actions.
Subcellular Localization
N-Butylpropanamide’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can affect local biochemical processes . For example, N-Butylpropanamide may interact with nuclear proteins to modulate gene expression or with mitochondrial enzymes to influence energy production. These subcellular interactions are critical for understanding the compound’s precise mechanisms of action and its potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-butylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-3-5-6-8-7(9)4-2/h3-6H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZDWKBCGAJXLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80278088 | |
| Record name | N-Butylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80278088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2955-67-1 | |
| Record name | 2955-67-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6002 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Butylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80278088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-Butylpropionamide affect drug absorption, particularly for steroids like prednisone?
A1: Research indicates that N-Butylpropionamide can significantly enhance the intestinal absorption of certain drugs. Specifically, studies on rats demonstrated that N-Butylpropionamide, at a concentration of 28 mM, significantly increased the absorption of prednisone and prednisolone (both at 0.5 mM) in the small intestine. [] This effect is attributed to the formation of a steroid-amide complex within the intestinal barrier, effectively increasing the drugs' permeability. [] Further studies using artificial lipoid barriers confirmed that N-Butylpropionamide increased the transfer rate of prednisone and prednisolone, supporting the hypothesis of complex formation facilitating drug transport. []
Q2: What is the role of N-Butylpropionamide in the copper-promoted oxidation of tri-n-butylamine?
A2: N-Butylpropionamide is identified as one of the products formed during the copper(I) chloride-promoted oxidation of tri-n-butylamine at 80°C. [] This reaction, which leads to the carbon-by-carbon degradation of the n-butyl group, also yields other products like di-n-butylamine, NN-di-n-butylformamide, NN-di-n-butylacetamide, NN-di-n-butylbutyramide, and tetra-n-butyloxamide. [] This highlights the compound's involvement in complex chemical reactions and its potential as a reagent or intermediate in organic synthesis.
Q3: Are there any insights into the structure of N-Butylpropionamide and its interactions based on spectroscopic studies?
A3: While the provided abstracts don't offer detailed spectroscopic data for N-Butylpropionamide, research on similar compounds suggests potential avenues for structural characterization. FTIR studies focusing on NH…π hydrogen bonding in systems containing N-butylpropionamides and aromatic donors could provide valuable insights into the compound's structure and interactions. [] These studies could shed light on the nature of hydrogen bonding, a crucial factor influencing the compound's physicochemical properties and potential applications.
Q4: How does the structure of N-Butylpropionamide relate to its observed effects on drug absorption?
A4: The structure of N-Butylpropionamide plays a crucial role in its ability to enhance drug absorption. While N-Butylpropionamide showed significant enhancement, N,N-dimethylpropionamide did not affect absorption, and N,N-diethylpropionamide had a less pronounced effect compared to the propyl and butyl derivatives. [] This suggests that the size of the N-substituent in the propionamide molecule directly influences its interaction with the drug and the intestinal barrier. [] The longer alkyl chains in propyl and butyl derivatives likely contribute to a higher affinity for the lipophilic environment of the intestinal membrane, facilitating the formation of drug-amide complexes and enhancing their transport. []
Q5: Beyond drug absorption, are there other potential applications for N-Butylpropionamide based on its chemical properties?
A5: The use of N-Butylpropionamide in the copper-promoted oxidation of tri-n-butylamine suggests potential applications in organic synthesis. [] Its presence as a product in this complex reaction points towards its possible roles as a reagent, intermediate, or catalyst in similar chemical transformations. Further research exploring the reactivity and stability of N-Butylpropionamide under various reaction conditions could uncover new synthetic applications for this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Chlorophenyl)amino]acetohydrazide](/img/structure/B1267248.png)
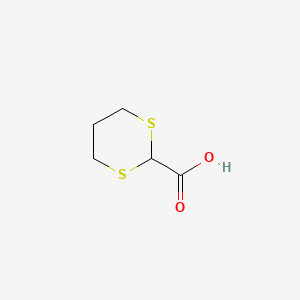
![2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine](/img/structure/B1267252.png)
